molecular formula C26H28O15 B2949797 quercetin-3-O-deoxyhexosyl(1-2)pentoside CAS No. 130866-55-6

quercetin-3-O-deoxyhexosyl(1-2)pentoside

Cat. No.: B2949797
CAS No.: 130866-55-6
M. Wt: 580.495
InChI Key: WRLBRIWXGBKVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin-3-O-deoxyhexosyl(1-2)pentoside is a flavonoid-3-O-glycoside, a class of plant-derived polyphenolic compounds recognized for their diverse biological activities . This compound, with the molecular formula C26H28O15 and a molecular weight of 580.50 g/mol, is a specific glycosylated derivative of the well-studied flavonol quercetin . Glycosylation, such as the attachment of a deoxyhexosyl-pentoside side chain, significantly influences the compound's solubility, stability, and bioavailability compared to its aglycone form, making it a subject of interest in phytochemical and pharmacological research . This compound is identified in various plant sources. Research on apple cultivars has detected its presence, highlighting its natural occurrence in the diet and its potential role as a phytochemical . Furthermore, plants like Pereskia aculeata Miller are known to be rich in O-glycosylated flavonol derivatives, including those of quercetin, which are associated with powerful antioxidant properties and significant antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The pentahydroxyflavone structure of the quercetin aglycone is known to confer potent antioxidant effects, which are often retained or modulated in its glycosylated forms . These glycosides can act as reactive hydrogen donors, affect various signal transduction pathways like MAPK and NF-κB, and directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage . This compound is supplied as a high-purity compound for research applications. It is intended for use in in vitro studies to investigate the roles of flavonoid glycosides in plant physiology, human nutrition, and potential therapeutic applications. Its research value lies in exploring the structure-activity relationships of flavonoid glycosides and their mechanisms of action. This product is strictly for Research Use Only (RUO). It is not intended for, and must not be used in, diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c1-8-17(32)20(35)24(41-25-21(36)18(33)14(31)7-37-25)26(38-8)40-23-19(34)16-13(30)5-10(27)6-15(16)39-22(23)9-2-3-11(28)12(29)4-9/h2-6,8,14,17-18,20-21,24-33,35-36H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLBRIWXGBKVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(CO5)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of quercetin-3-O-deoxyhexosyl(1-2)pentoside typically involves the extraction of plant materials followed by purification processes. The plant materials are dried and ground, then extracted using solvents such as ethanol under specific conditions (e.g., 60°C and 1500 psi) . The extracts are then purified using techniques like solid-phase extraction and high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and isolation processes. The use of automated extraction systems and advanced chromatographic techniques ensures high yield and purity of the compound .

Mechanism of Action

The mechanism of action of quercetin-3-O-deoxyhexosyl(1-2)pentoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quercetin Glycosides

Compound Name Glycosylation Position Sugar Units & Linkage Molecular Formula Molecular Weight Primary Source Key Biological Role
Quercetin-3-O-deoxyhexosyl(1-2)pentoside 3-O Deoxyhexose-(1→2)-pentose Not reported ~580 (inferred) Likely plant-specific Antioxidant (inferred)
Quercetin-3-O-pentoside 3-O Pentose (e.g., xylose, arabinose) C₂₀H₁₈O₁₁ 434.35 Black locust flowers Organ-specific antioxidant
Quercetin-3-O-xyloside 3-O Xylose (pentose) C₂₀H₁₈O₁₁ 434.35 Alchemilla vulgaris Antioxidant, anti-inflammatory
Quercetin-3-O-pentoside-7-O-deoxyhexoside 3-O, 7-O Pentose (3-O), deoxyhexose (7-O) C₂₆H₂₈O₁₅ 580 Alchemilla vulgaris Enhanced bioactivity
Rutin (quercetin-3-O-rutinoside) 3-O Rutinose (glucose + rhamnose) C₂₇H₃₀O₁₆ 610.52 Tomatoes, buckwheat Antioxidant, vasoprotective

Key Findings:

Glycosylation Complexity and Bioactivity: The dual substitution in this compound contrasts with monoglycosides like quercetin-3-O-pentoside, which lack the deoxyhexose unit. This structural difference may confer higher radical-scavenging capacity, as seen in similar compounds like quercetin-3-O-pentoside-7-O-deoxyhexoside . In Alchemilla vulgaris, glycosides with deoxyhexose moieties (e.g., compound 21 in ) exhibit unique MS/MS fragmentation patterns, confirming their stability under physiological conditions .

Deoxyhexose-containing derivatives, such as quercetin-3-O-vicianoside, are reported in A. vulgaris, emphasizing their taxon-specific biosynthesis .

For example, quercetin-3-O-D-glucosyl-(1→2)-rhamnoside (a structurally similar compound) demonstrates high antioxidant activity in vitro due to its balanced hydrophobicity .

Q & A

Q. How can researchers structurally characterize quercetin-3-O-deoxyhexosyl(1-2)pentoside in plant extracts?

  • Methodological Answer : Structural elucidation requires a combination of:
  • NMR spectroscopy : 1H and 13C NMR to identify aglycone (quercetin) and sugar moieties. 2D experiments (COSY, HSQC, HMBC) resolve glycosidic linkages and anomeric configurations .
  • LC-MS/MS : High-resolution mass spectrometry (e.g., UPLC-qTOF-MS) confirms molecular weight (e.g., observed [M-H]⁻ ion at m/z 609.1) and fragmentation patterns. Compare with reference standards if available .
  • Chromatographic retention times : Match with authenticated standards under identical HPLC/UV conditions (e.g., λ = 350 nm for flavonols) .

Q. What extraction protocols optimize the isolation of this compound from plant tissues?

  • Methodological Answer :
  • Solvent selection : Use methanol/water (70:30 v/v) or acetone/acidified water for polar glycosides. Include antioxidants (e.g., ascorbic acid) to prevent degradation .
  • Solid-phase extraction (SPE) : Cleanup with C18 cartridges to remove interfering compounds .
  • Organ-specific extraction : Target flowers or leaves, as distribution varies (e.g., quercetin pentoside is flower-specific in Robinia pseudoacacia) .

Q. How does glycosylation influence the compound’s solubility and bioactivity?

  • Methodological Answer :
  • Physicochemical properties : Glycosylation increases hydrophilicity. LogS (water solubility) and LogP (partition coefficient) can be predicted using tools like ALOGPS (e.g., LogS = -2.50, LogP = 0.70 for similar compounds) .
  • Bioavailability assays : Simulate gastrointestinal digestion with in vitro models (e.g., INFOGEST protocol) to assess stability and metabolite release .

Advanced Research Questions

Q. How can conflicting reports on the antioxidant activity of this compound be resolved?

  • Methodological Answer :
  • Assay standardization : Use multiple methods (DPPH, ABTS, FRAP) and normalize to total phenolic content (TPC) or flavonoid content (TFC) to account for matrix effects .
  • Multivariate analysis : Apply PCA or HCA to correlate activity with specific glycosylation patterns or co-occurring metabolites (e.g., procyanidins, ellagic acid derivatives) .
  • Cell-based models : Validate in vitro antioxidant claims using ROS suppression assays in relevant cell lines (e.g., HepG2 for hepatic oxidative stress) .

Q. What synthetic strategies achieve stereochemically pure this compound?

  • Methodological Answer :
  • Enzymatic glycosylation : Use UDP-sugar-dependent glycosyltransferases (UGTs) for regio- and stereospecific sugar attachment .
  • Chemical synthesis : Employ protecting groups (e.g., acetyl or benzyl) on hydroxyls to control reactivity. Final deprotection with NaOMe or H₂/Pd-C .
  • Quality control : Validate purity via reverse-phase HPLC (≥95%) and chiral chromatography to confirm anomeric configuration .

Q. How does the compound’s stability vary under different storage and processing conditions?

  • Methodological Answer :
  • Degradation kinetics : Monitor stability under pH (2–9), temperature (4–40°C), and light exposure using accelerated stability testing .
  • Lyophilization : Preserve integrity by freeze-drying extracts and storing at -80°C under inert gas (N₂/Ar) .
  • LC-MS/MS stability markers : Track degradation products (e.g., aglycone quercetin or sugar cleavage fragments) .

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